1-(3-Fluorophenyl)cyclopropan-1-ol

Catalog No.
S15934952
CAS No.
M.F
C9H9FO
M. Wt
152.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(3-Fluorophenyl)cyclopropan-1-ol

Product Name

1-(3-Fluorophenyl)cyclopropan-1-ol

IUPAC Name

1-(3-fluorophenyl)cyclopropan-1-ol

Molecular Formula

C9H9FO

Molecular Weight

152.16 g/mol

InChI

InChI=1S/C9H9FO/c10-8-3-1-2-7(6-8)9(11)4-5-9/h1-3,6,11H,4-5H2

InChI Key

PGGVKEGXQWAKGJ-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=CC(=CC=C2)F)O

1-(3-Fluorophenyl)cyclopropan-1-ol is a cyclopropane derivative characterized by the presence of a hydroxyl group and a 3-fluorophenyl substituent. This compound belongs to a class of organic molecules known for their unique structural features, which often lead to interesting chemical and biological properties. The molecular formula for 1-(3-Fluorophenyl)cyclopropan-1-ol is C10_{10}H10_{10}F, with a molecular weight of approximately 168.19 g/mol. The compound's structure includes a cyclopropane ring, which contributes to its strain and reactivity, making it a valuable intermediate in organic synthesis.

  • Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using agents such as potassium permanganate or chromium trioxide.
  • Reduction: The compound can be reduced to yield cyclopropane derivatives devoid of the hydroxyl group, typically employing reducing agents like lithium aluminum hydride.
  • Substitution: The fluorophenyl moiety can participate in electrophilic or nucleophilic substitution reactions, allowing for the introduction of various functional groups.

The synthesis of 1-(3-Fluorophenyl)cyclopropan-1-ol can be achieved through several methods:

  • Cyclopropanation Reactions: One common approach involves the cyclopropanation of alkenes using diazomethane or other carbene precursors, often facilitated by catalysts like copper or rhodium.
  • Suzuki–Miyaura Coupling: Another method utilizes boron reagents in Suzuki–Miyaura coupling reactions, where a boronic acid derivative reacts with a halogenated precursor under palladium catalysis.

These methods can be optimized for industrial production, focusing on maximizing yield and purity through continuous flow reactors and controlled reaction conditions.

1-(3-Fluorophenyl)cyclopropan-1-ol has several applications across various fields:

  • Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules.
  • Pharmaceutical Development: The compound is explored for its potential therapeutic properties and as a precursor in drug synthesis.
  • Material Science: It is utilized in creating advanced materials and specialty chemicals due to its unique structural properties.

The interaction studies of 1-(3-Fluorophenyl)cyclopropan-1-ol primarily focus on its potential biological effects. Given the presence of the fluorine atom and the hydroxyl group, it may interact with various enzymes and receptors. Understanding these interactions is crucial for elucidating its mechanism of action in biological systems, particularly in drug development contexts .

Several compounds share structural similarities with 1-(3-Fluorophenyl)cyclopropan-1-ol. Here are some notable examples:

Compound NameStructureUnique Features
2-(3-Fluorophenyl)propan-1-amineC10_{10}H12_{12}FContains an amine group instead of a hydroxyl group
1-(2-Chloro-3-fluorophenyl)cyclopropan-1-olC10_{10}H10_{10}ClFSubstituted with chlorine, altering reactivity
2-(3,5-bis(trifluoromethyl)phenyl)-3-(4-fluorophenyl)ureaC16_{16}H12_{12}F5_{5}NContains multiple fluorinated groups, enhancing lipophilicity

These compounds illustrate variations in substituents that influence their chemical behavior and biological activity. The uniqueness of 1-(3-Fluorophenyl)cyclopropan-1-ol lies in its specific combination of functional groups and ring structure, which may confer distinct properties compared to its analogs.

XLogP3

1.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

152.063743068 g/mol

Monoisotopic Mass

152.063743068 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-15-2024

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